3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)bicyclo[3.1.0]hexane
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Overview
Description
3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)bicyclo[310]hexane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)bicyclo[3.1.0]hexane typically involves multiple steps. One common approach starts with the preparation of 5-bromo-2-chlorobenzyl chloride, which is then reacted with 4-hydroxyphenylbicyclo[3.1.0]hexane under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)bicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)bicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)bicyclo[3.1.0]hexane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bicyclic structure. This interaction may involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran: Similar in structure but contains a tetrahydrofuran ring instead of a bicyclohexane ring.
3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)cyclohexane: Contains a cyclohexane ring, differing in the ring structure.
Uniqueness
The uniqueness of 3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)bicyclo[3.1.0]hexane lies in its bicyclic structure, which imparts distinct chemical and physical properties. This structure can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H18BrClO |
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Molecular Weight |
377.7 g/mol |
IUPAC Name |
3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C19H18BrClO/c20-16-3-6-19(21)15(9-16)7-12-1-4-17(5-2-12)22-18-10-13-8-14(13)11-18/h1-6,9,13-14,18H,7-8,10-11H2 |
InChI Key |
NFFJKNGEJYSQRL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CC(C2)OC3=CC=C(C=C3)CC4=C(C=CC(=C4)Br)Cl |
Origin of Product |
United States |
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